tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate (molecular formula: C₁₂H₁₆F₂N₂O₄, molar mass: 290.26 g/mol) features a pyridine ring substituted with a difluoromethoxy group (-OCF₂H) at the 2-position, a hydroxyl (-OH) group at the 5-position, and a tert-butyl N-methylcarbamate moiety at the 3-position. This structure is typical of intermediates in pharmaceutical synthesis, particularly for prodrugs or kinase inhibitors where carbamate groups act as protective functionalities .
Properties
Molecular Formula |
C12H16F2N2O4 |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16(4)8-5-7(17)6-15-9(8)19-10(13)14/h5-6,10,17H,1-4H3 |
InChI Key |
SDDKPXDCSMTESL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Physical Properties
The compound exhibits moderate solubility in organic solvents such as DMSO and THF, with a decomposition temperature around 248 °C. Its structure includes functional groups that contribute to its biological activity, including a difluoromethoxy group and a pyridine moiety, which are known to enhance pharmacological properties.
Pharmacological Activity
-
Neuroprotective Effects :
- Studies have indicated that tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate may exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes. This was demonstrated through in vitro assays where the compound reduced inflammation markers such as TNF-α and free radicals in cell cultures exposed to amyloid beta peptides .
-
Inhibition of Enzymatic Activity :
- The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. By inhibiting these enzymes, the compound potentially prevents amyloid aggregation and fibril formation, which are critical processes in neurodegeneration .
- Antimicrobial Activity :
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of key intermediates through reactions such as carbamate formation and selective fluorination. Characterization techniques including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
-
In Vivo Efficacy Studies :
- In a study involving scopolamine-induced cognitive impairment in rats, the administration of this compound demonstrated moderate protective effects on cognitive function, although results varied compared to standard treatments like galantamine. This variability highlights the importance of further investigations into dosage and bioavailability .
- Comparison with Other Compounds :
Mechanism of Action
The mechanism of action of tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The difluoromethoxy group and hydroxypyridinyl moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Halogenated pyridines (e.g., Analog 3) exhibit distinct reactivity due to halogen electronegativity, enabling cross-coupling or displacement reactions .
Steric and Solubility Differences: The hydroxyl group in the target compound increases hydrophilicity compared to Analog 1’s methoxy group, which may improve aqueous solubility but reduce membrane permeability .
Synthetic Utility :
Biological Activity
tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C12H15F2N3O3
- CAS Number : 2231676-72-3
- Molecular Weight : 277.26 g/mol
The compound features a pyridine ring substituted with a difluoromethoxy group and a hydroxyl group, which are crucial for its biological activity. The tert-butyl and N-methyl carbamate groups enhance its solubility and stability.
Research indicates that this compound may act through multiple pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.
- Receptor Modulation : It may interact with various neurotransmitter receptors, affecting signaling pathways that regulate mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could contribute to its neuroprotective effects.
Biological Activity Data
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in cognitive function post-induced neurotoxicity.
- The compound was shown to reduce markers of oxidative stress and inflammation in the brain.
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
